ß-Hydroxymethyl chalcone
Description
Contextualization of the Chalcone (B49325) Scaffold within Contemporary Medicinal Chemistry Research
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings, are prevalent in a variety of natural sources, including fruits and vegetables. nih.govasianjpr.com This fundamental framework has garnered immense attention in medicinal chemistry due to its synthetic accessibility and the broad spectrum of pharmacological activities exhibited by its derivatives. mdpi.comnih.gov The reactivity of the α,β-unsaturated ketone moiety allows for interactions with numerous biological targets, making the chalcone scaffold a versatile template for the design and development of novel therapeutic agents. asianjpr.com Researchers have successfully synthesized a multitude of chalcone derivatives, demonstrating activities such as antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. asianjpr.comnih.govsemanticscholar.org
Historical Trajectories of Research on ß-Hydroxymethyl Chalcone and its Structural Analogues
The exploration of chalcone derivatives dates back over a century, with early research focusing on their synthesis and basic chemical properties. nih.gov However, the specific investigation into ß-Hydroxymethyl chalcone is a more recent development. A pivotal moment in the research trajectory of this compound came in 2015 with the work of Zhou and colleagues. mdpi.comnih.govacs.org Through a novel reaction-mechanism-based inhibitor design strategy, they identified ß-Hydroxymethyl chalcone as the first-ever time-dependent selective inhibitor of histone deacetylase 2 (HDAC2). mdpi.comnih.govacs.org This discovery marked a significant milestone, highlighting the potential for achieving isoform-selective inhibition with chalcone-based compounds, a considerable challenge in the field. nih.gov
Prior to this, research into structurally similar compounds, such as other hydroxylated chalcones, had indicated their potential as inhibitors of various enzymes. For instance, a ß-hydroxyl chalcone was identified as a natural inhibitor of 5α-reductase, an enzyme implicated in androgen-related conditions. nih.govumn.edu These earlier findings, combined with the growing understanding of the chalcone scaffold's versatility, likely paved the way for the more targeted investigation of derivatives like ß-Hydroxymethyl chalcone.
Current Research Frontiers and Unaddressed Gaps in ß-Hydroxymethyl Chalcone Investigations
The discovery of ß-Hydroxymethyl chalcone as a selective HDAC2 inhibitor has opened up new avenues for research. Current frontiers are focused on further elucidating its mechanism of action and exploring its therapeutic potential, particularly in the context of diseases where HDAC2 plays a crucial role. The time-dependent nature of its inhibition presents a unique area of study, offering insights into the kinetics of drug-target interactions. nih.govacs.org
A significant area of ongoing research involves the synthesis and evaluation of structural analogues of ß-Hydroxymethyl chalcone to improve its potency, selectivity, and pharmacokinetic properties. By modifying the aromatic rings and the hydroxymethyl group, researchers aim to develop even more effective and targeted inhibitors.
Despite the significant progress, several gaps in the research remain. While its activity against HDAC2 is well-documented, a comprehensive screening of ß-Hydroxymethyl chalcone against a broader panel of biological targets is warranted to identify any additional pharmacological activities. Furthermore, detailed in vivo studies are necessary to translate the promising in vitro findings into potential clinical applications. The long-term stability and metabolic fate of the compound also require thorough investigation.
Detailed Research Findings
The primary reported biological activity of ß-Hydroxymethyl chalcone is its selective inhibition of Histone Deacetylase 2 (HDAC2). Research has shown that this inhibition is time-dependent, with a significant increase in inhibitory activity observed over a 24-hour period. mdpi.comnih.govacs.org This unique characteristic is attributed to an intramolecular nucleophilic attack that occurs after the compound binds to the active site of the enzyme. mdpi.com
In addition to its HDAC inhibitory activity, a structurally related compound, a ß-hydroxyl chalcone, has been identified as a natural inhibitor of 5α-reductase. nih.govumn.edu This suggests that chalcones with a hydroxyl group at the ß-position may have the potential to modulate the activity of this enzyme.
Below are interactive tables summarizing the key research findings for ß-Hydroxymethyl chalcone and its analogues.
Biological Activity of ß-Hydroxymethyl Chalcone
| Target Enzyme | Activity | IC50 Value (1h) | IC50 Value (24h) | Selectivity | Reference |
|---|---|---|---|---|---|
| HDAC1 | Inhibition | 9.21 µM | 3.45 µM | ~20-fold for HDAC2 over HDAC1 at 24h | nih.govacs.org |
| HDAC2 | Time-dependent Inhibition | 9.17 µM | 0.17 µM | ||
| HDAC3 | Inhibition | >50 µM | >50 µM | - | mdpi.com |
Biological Activity of a ß-Hydroxyl Chalcone Analogue
| Compound | Target Enzyme | Activity | Source | Reference |
|---|---|---|---|---|
| ß-Hydroxyl chalcone | 5α-reductase | Inhibition | Natural Product | nih.govumn.edu |
Properties
CAS No. |
1613310-15-8 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 |
IUPAC Name |
(Z)-4-Hydroxy-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11,17H,12H2/b15-11+ |
InChI Key |
YSDMFFBPTVKIEB-RVDMUPIBSA-N |
SMILES |
O=C(C1=CC=CC=C1)/C=C(C2=CC=CC=C2)\CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ß-Hydroxymethyl chalcone; Beta-Hydroxymethyl chalcone; ß Hydroxymethyl chalcone; Beta Hydroxymethyl chalcone; Betahydroxymethyl chalcone; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for ß Hydroxymethyl Chalcone
Classical Approaches for ß-Hydroxymethyl Chalcone (B49325) Synthesis
The foundational methods for synthesizing the chalcone backbone have been well-established for decades, with the Claisen-Schmidt condensation being the most prominent. chemrevlett.compharmainfo.in These classical techniques have been adapted and refined to accommodate a wide range of substituents, including the hydroxymethyl group at the ß-position.
Adaptations of Claisen-Schmidt Condensation for ß-Hydroxymethyl Chalcone Scaffolds
The Claisen-Schmidt condensation is the most common and versatile method for synthesizing chalcones. chemrevlett.commdpi.compharmainfo.in This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.netpharmainfo.in For the synthesis of ß-hydroxymethyl chalcones, specific adaptations are necessary to introduce the hydroxymethyl group.
In a typical base-catalyzed Claisen-Schmidt reaction, a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used in a polar solvent such as ethanol. propulsiontechjournal.com The reaction proceeds through the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. researchgate.net To obtain a ß-hydroxymethyl chalcone, a key starting material is a ß-hydroxymethyl substituted acetophenone or a related precursor. nih.govumn.edu
The presence of hydroxyl groups, including the hydroxymethyl group, can sometimes complicate the standard Claisen-Schmidt condensation, particularly under strongly basic conditions. pharmainfo.in For instance, the acidity of the hydroxyl proton can interfere with the desired enolate formation. To circumvent this, protecting groups like methoxymethyl (MOM) can be employed to temporarily mask the hydroxyl functionality during the condensation reaction, followed by a deprotection step. researchgate.netpharmainfo.in
An alternative approach involves using milder catalysts or different reaction conditions. For example, piperidine (B6355638) has been successfully used as a catalyst for the synthesis of dihydroxy-substituted chalcones, proving to be an effective method where strong bases might fail. nih.gov Other catalysts that have been explored for Claisen-Schmidt condensations include lithium hydroxide (LiOH), barium hydroxide (Ba(OH)2), and various solid-supported catalysts. chemrevlett.comiiste.org
Table 1: Examples of Catalysts and Conditions for Claisen-Schmidt Condensation
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| NaOH | Ethanol/Water | Room Temp | 1-24 h | Good | nih.gov |
| KOH | Methanol | Room Temp | - | >80% | researchgate.net |
| Piperidine | - | 160 °C | 10 min | 60-75% | nih.gov |
| SOCl2/EtOH | Ethanol | Room Temp | 2 h | 85% | pharmainfo.in |
| LiOH·H2O | - | Mild | - | - | sapub.org |
| Ba(OH)2 | - | - | - | - | chemrevlett.com |
This table is representative and not exhaustive of all possible conditions.
Alternative Condensation and Coupling Reactions for ß-Hydroxymethyl Chalcone Synthesis
While the Claisen-Schmidt condensation is prevalent, other methods have been developed for the synthesis of chalcones, which can be adapted for ß-hydroxymethyl derivatives. These alternatives can offer advantages in terms of yield, purity, and substrate scope. ekb.egbohrium.com
Coupling Reactions:
Other Reactions:
Advanced Synthetic Methodologies for ß-Hydroxymethyl Chalcone Analogues
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the preparation of complex molecules like ß-hydroxymethyl chalcone analogues.
Chemo- and Regioselective Synthesis of Substituted ß-Hydroxymethyl Chalcones
Achieving chemo- and regioselectivity is crucial when synthesizing highly functionalized chalcones. For instance, in the synthesis of poly-substituted chalcones, it is often necessary to control which functional groups react. The use of specific catalysts and directing groups can guide the reaction to the desired outcome.
A recent study demonstrated a Rh(III)-catalyzed regioselective C-H functionalization of N-phenoxyacetamides with propargyl alcohols, which could be controlled by the solvent to chemoselectively produce either chalcone or benzofuran (B130515) frameworks. researchgate.net This approach utilizes a synergistic dual directing group strategy to achieve high regioselectivity. researchgate.net Such advanced methods allow for the precise installation of substituents on the aromatic rings of the chalcone scaffold, which is essential for tuning the biological activity of the final compound.
Exploration of Green Chemistry Principles in ß-Hydroxymethyl Chalcone Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of chalcone synthesis, this has led to the development of solvent-free reactions, the use of alternative energy sources, and the application of recyclable catalysts. nih.govnih.gov
Solvent-Free Synthesis:
Green Catalysts and Solvents:
Table 2: Green Synthesis Approaches for Chalcones
| Method | Catalyst/Conditions | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Grinding | Solid NaOH | Solvent-free | Short reaction time, no solvent | mdpi.compropulsiontechjournal.com |
| Microwave | K2CO3 | Solvent-free | Rapid reaction (3-5 min), high yield | rjpn.org |
| Ultrasound | NaOH/KOH | Ethanol | Increased reaction rate, high yield | mdpi.comunair.ac.id |
| Green Catalyst | Ca(OH)2 from eggshells | Aqueous ethanol | Eco-friendly, recyclable, high yield | nih.gov |
| Ionic Liquid | Phosphonium ionic liquid | PhosIL-Cl | Thermally stable, effective dissolution | rjpn.org |
Structural Modification Strategies for ß-Hydroxymethyl Chalcone
The versatility of the chalcone scaffold allows for extensive structural modifications to explore structure-activity relationships and optimize biological properties. researchgate.netmdpi.com For ß-hydroxymethyl chalcones, modifications can be made to the aromatic rings, the α,β-unsaturated system, and the hydroxymethyl group itself.
Computational studies have been employed to design selective inhibitors, identifying ß-hydroxymethyl chalcone as a promising scaffold. nih.govnih.gov These theoretical predictions guide the synthesis of new analogues.
Strategies for structural modification include:
The strategic combination of these synthetic and derivatization approaches allows for the creation of a vast library of ß-hydroxymethyl chalcone analogues for further investigation in various scientific fields.
Chemical Transformations of the Hydroxymethyl Moiety in ß-Hydroxymethyl Chalcone
The hydroxymethyl group (-CH₂OH) on the ß-carbon of the chalcone is a primary alcohol and serves as a versatile handle for chemical modifications. numberanalytics.com Its reactivity allows for transformations into various other functional groups through reactions such as oxidation, etherification, and esterification. numberanalytics.com These modifications can significantly alter the chemical properties of the parent molecule.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde (-CHO) or further to a carboxylic acid (-COOH). numberanalytics.com The oxidation of chalcones can sometimes lead to cleavage of the molecule, for instance, yielding benzoic acid and phenyl acetaldehyde, depending on the oxidizing agent and reaction conditions. niscpr.res.in
Etherification: This process involves the reaction of the hydroxymethyl group to form ethers (-CH₂OR). numberanalytics.com Etherification of chalcone derivatives is a common strategy, often performed on a precursor molecule before the final chalcone synthesis to avoid side reactions.
Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives to form esters (-CH₂OCOR). numberanalytics.com This transformation is a standard method for derivatizing alcohol functionalities.
Table 1: Potential Chemical Transformations of the ß-Hydroxymethyl Group
| Transformation | Reagent Type | Resulting Functional Group |
| Oxidation | Oxidizing Agent (e.g., CrO₃) | Aldehyde, Carboxylic Acid |
| Etherification | Alkyl Halide, Alcohol | Ether |
| Esterification | Acyl Chloride, Carboxylic Acid | Ester |
This table outlines common transformations for primary alcohols, applicable to the hydroxymethyl moiety of the specified chalcone.
Aromatic Ring Substitutions and Their Impact on ß-Hydroxymethyl Chalcone Scaffold Integrity
The stability and conformation of the chalcone scaffold are significantly influenced by the nature and position of substituents on its two aromatic rings (Ring A and Ring B). ufms.br These effects are primarily categorized as electronic and steric.
Electronic Effects:
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or hydroxyl (-OH), can increase the electron density in the aromatic ring and the conjugated system. This can enhance the stability of the molecule through resonance. ufms.br
Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or chloro (-Cl), pull electron density away from the system. rsc.org
Table 2: Impact of Aromatic Ring Substituents on Chalcone Scaffold
| Substituent Type | Position | General Impact on Scaffold Integrity |
| Electron-Donating (e.g., -OH, -OCH₃) | para, meta | Increases stability via resonance. ufms.br |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | para, meta | Modulates electronic properties. rsc.org |
| Bulky Groups | ortho | Decreases planarity and stability due to steric hindrance. ufms.brorientjchem.org |
This table summarizes general trends observed for substituted chalcones.
Heterocyclic Annulation and Hybridization with the ß-Hydroxymethyl Chalcone Core
The α,β-unsaturated carbonyl system of chalcones is a key feature that allows them to act as versatile precursors, or synthons, for the synthesis of various five- and six-membered heterocyclic compounds. ekb.egpnrjournal.comnih.gov This process, known as annulation, involves the formation of a new ring fused to the existing structure. nih.govfigshare.comrsc.orgrsc.org The reaction typically proceeds through the addition of a binucleophilic reagent to the chalcone's reactive enone system.
Common heterocyclic systems synthesized from chalcone precursors include:
Pyrazoles and Pyrazolines: These five-membered rings are formed by the reaction of chalcones with hydrazine hydrate (B1144303) or substituted hydrazines. dergipark.org.trmdpi.comresearchgate.netscholarsresearchlibrary.comresearchgate.net The reaction involves a cyclocondensation mechanism. mdpi.com
Isoxazoles and Isoxazolines: Treatment of chalcones with hydroxylamine hydrochloride leads to the formation of isoxazole (B147169) derivatives. researchgate.netresearchgate.netderpharmachemica.comrasayanjournal.co.innih.gov This reaction is a common strategy for creating these N-O heterocycles.
Pyrimidines: Six-membered pyrimidine (B1678525) rings can be synthesized by condensing chalcones with reagents like urea, thiourea, or guanidine. ekb.egpnrjournal.comderpharmachemica.comajrconline.orgnih.govsemanticscholar.org
Molecular hybridization, the strategy of combining two or more pharmacophores, can also be applied. A ß-hydroxymethyl chalcone could be linked to another bioactive scaffold to create a hybrid molecule with potentially synergistic or novel properties. mdpi.comrsc.org
Table 3: Heterocyclic Systems Derived from Chalcone Precursors
| Reagent | Resulting Heterocycle (Class) |
| Hydrazine Hydrate | Pyrazoline / Pyrazole |
| Hydroxylamine Hydrochloride | Isoxazoline / Isoxazole |
| Urea | Pyrimidin-2-one |
| Thiourea | Pyrimidine-2-thione |
| Guanidine | 2-Aminopyrimidine |
This table shows common reagents used to convert chalcones into various heterocyclic derivatives.
Advanced Spectroscopic and Structural Elucidation of ß Hydroxymethyl Chalcone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of ß-Hydroxymethyl Chalcone (B49325)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ß-hydroxymethyl chalcone in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
In ¹H NMR spectra of chalcone derivatives, the protons of the α,β-unsaturated system, H-α and H-β, are particularly diagnostic. They typically appear as doublets with a large coupling constant (J) of approximately 15-16 Hz, which is characteristic of a trans or (E)-configuration of the double bond. rsc.org The chemical shifts of these vinylic protons are influenced by the substituents on the aromatic rings. rsc.org For instance, in a study of vanillin-derived chalcones, the Hα and Hβ protons were observed as distinct doublets, confirming the formation of the α,β-unsaturation during synthesis. ufms.br
Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), reveals the preferred spatial arrangement of the molecule. ufms.br For many chalcones, the s-cis conformation is found to be predominant. ufms.br The rotational population of the hydroxymethyl group can be studied by analyzing vicinal coupling constants and through-space interactions, such as the Nuclear Overhauser Effect (NOE), which can be observed in 2D NMR experiments like NOESY. nih.govrsc.org Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing proton-proton coupling networks and confirming the relative stereochemistry of the molecule. The analysis of cross-peak fine structures in phase-sensitive COSY spectra can provide detailed conformational information. nih.gov
Table 1: Representative ¹H NMR Data for a Chalcone Derivative This table is illustrative and specific chemical shifts will vary based on the exact substitution pattern of the ß-hydroxymethyl chalcone.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-α | ~7.30 - 7.80 | d | ~15.6 |
| H-β | ~7.70 - 8.20 | d | ~15.6 |
| Aromatic-H | ~6.90 - 8.40 | m | - |
| Hydroxymethyl-H | Variable | Variable | Variable |
| Methoxy-H (if present) | ~3.90 - 4.10 | s | - |
d = doublet, m = multiplet, s = singlet
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Formula Confirmation of ß-Hydroxymethyl Chalcone
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of ß-hydroxymethyl chalcone, as well as to elucidate its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula. tubitak.gov.trscialert.net
The fragmentation of chalcones in the mass spectrometer often involves characteristic pathways. Cleavage of the A and B rings is a common fragmentation process observed for chalcone flavonoids. researchgate.net For example, in the analysis of 2′,4′,4-trihydroxychalcone, fragment ions corresponding to the separation of the A and B rings were identified. researchgate.net The presence of a hydroxymethyl group can lead to specific fragmentation pathways, such as the loss of a neutral formaldehyde (B43269) (CH₂O) molecule. The McLafferty rearrangement is another common fragmentation pattern for carbonyl compounds with a sufficiently long alkyl chain, leading to the loss of a neutral alkene and the formation of a resonance-stabilized radical ion. libretexts.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of chalcones and their derivatives, often producing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which helps in the straightforward determination of the molecular weight. mdpi.comlifesciencesite.com Multi-stage mass spectrometry (MSⁿ) can be employed to sequentially fragment ions, providing detailed structural information and helping to piece together the fragmentation pathways. lifesciencesite.comnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization in ß-Hydroxymethyl Chalcone
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in the ß-hydroxymethyl chalcone molecule. triprinceton.org
Infrared (IR) Spectroscopy: The IR spectrum of a chalcone is characterized by several key absorption bands. A strong absorption band in the region of 1630-1690 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. scialert.netresearchgate.net The exact frequency of this band can be influenced by conjugation and substituents on the aromatic rings. The C=C stretching vibration of the enone system typically appears in the range of 1580-1600 cm⁻¹. rsc.org The stretching vibrations of the aromatic C-H bonds are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hydroxymethyl group appear just below 3000 cm⁻¹. scielo.org.mx A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxymethyl group. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. triprinceton.org While the polar C=O and O-H groups often show strong signals in the IR spectrum, the non-polar C=C bonds of the aromatic rings and the enone system typically exhibit strong Raman scattering. triprinceton.orgscielo.org.mx The C=C stretching modes of the aromatic rings are usually observed in the 1450-1600 cm⁻¹ region. scielo.org.mx The CH₂ deformation bands of the hydroxymethyl group can be observed around 1455 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for ß-Hydroxymethyl Chalcone This table is illustrative and specific frequencies will vary based on the exact substitution pattern and physical state of the compound.
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Hydroxymethyl) | Stretching | 3200 - 3600 (broad) | Weak |
| Aromatic C-H | Stretching | > 3000 | > 3000 |
| Aliphatic C-H (Hydroxymethyl) | Stretching | < 3000 | < 3000 |
| C=O (Ketone) | Stretching | 1630 - 1690 | Moderate |
| C=C (Enone) | Stretching | ~1580 - 1600 | Strong |
| Aromatic C=C | Stretching | ~1450 - 1600 | Strong |
| CH₂ (Hydroxymethyl) | Deformation | ~1455 | ~1455 |
X-ray Crystallography for Three-Dimensional Structural Determination of ß-Hydroxymethyl Chalcone
The crystal structure of a chalcone derivative reveals that the molecule is generally composed of three approximately planar sections: the two aromatic rings and the enone bridge. The dihedral angle between the two aromatic rings indicates the degree of non-planarity in the molecule. For example, in the crystal structure of (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, the dihedral angle between the hydroxyphenyl ring and the benzene (B151609) ring is 25°, indicating a non-planar geometry.
The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. The hydroxymethyl group can participate in hydrogen bonding, which can significantly influence the crystal lattice. The data obtained from X-ray crystallography, including unit cell parameters and space group, provide a fundamental understanding of the solid-state structure. nih.govacs.org
Table 3: Illustrative Crystallographic Data for a Chalcone Derivative This data is for a representative chalcone and will differ for ß-hydroxymethyl chalcone.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.5245(10) |
| b (Å) | 3.9894(3) |
| c (Å) | 31.742(2) |
| α (°) | 90 |
| β (°) | 96.235(7) |
| γ (°) | 90 |
| Volume (ų) | 1450.7(2) |
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral ß-Hydroxymethyl Chalcone Derivatives
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. rsc.org For derivatives of ß-hydroxymethyl chalcone that are chiral, these techniques can be used to determine the absolute configuration and study conformational equilibria in solution.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral chromophores within the molecule will give rise to a CD spectrum. The α,β-unsaturated carbonyl system of the chalcone is a chromophore that can exhibit a CD signal if the molecule is chiral. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute stereochemistry of the molecule, often with the aid of theoretical calculations such as time-dependent density functional theory (TD-DFT).
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to assign the absolute configuration of a chiral molecule. The analysis of ORD data can be particularly useful for studying conformational changes and intermolecular interactions in solution.
The application of chiroptical spectroscopy is crucial for understanding the three-dimensional structure of chiral ß-hydroxymethyl chalcone derivatives, which is often directly linked to their biological activity. The combination of experimental CD/ORD data with computational modeling provides a powerful tool for the unambiguous assignment of absolute configuration. researchgate.net
Computational and Theoretical Investigations of ß Hydroxymethyl Chalcone
Quantum Chemical Calculations for Electronic Structure and Reactivity of ß-Hydroxymethyl Chalcone (B49325)
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. sci-hub.seresearchgate.netresearchcommons.org For chalcones, these calculations help in understanding their reaction mechanisms and stability. sci-hub.se
Theoretical studies on ß-Hydroxymethyl chalcone have been crucial in understanding its unique reactivity. Calculations indicated that while the compound is stable in a non-enzymatic environment, an intramolecular nucleophilic attack is predicted to occur once it binds to the active site of histone deacetylase (HDAC) enzymes, specifically HDAC1 and HDAC2. mdpi.comacs.org Further quantum mechanics/molecular mechanics (QM/MM) calculations quantified this reactivity, showing a high reaction barrier of approximately 38 kcal/mol in a non-enzyme environment, which suggests stability. acs.org However, this barrier is significantly lowered within the enzyme active sites, highlighting the role of the protein environment in facilitating the reaction. mdpi.comacs.org These computational insights were instrumental in designing ß-Hydroxymethyl chalcone as a selective inhibitor. nih.gov
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. sci-hub.se The energy gap between the HOMO and LUMO is a key parameter; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability, facilitating electron transfer. nih.govmdpi.comkoyauniversity.org For chalcone derivatives, HOMO-LUMO analysis helps to understand their potential bioactivity. nih.govmdpi.com
Molecular Electrostatic Potential (MEP) mapping is another vital tool that illustrates the charge distribution on the surface of a molecule. sci-hub.senih.gov MEP maps use a color scale to denote different electrostatic potential regions: red areas indicate negative potential (electron-rich), often associated with electrophilic attack sites, while blue areas represent positive potential (electron-poor), associated with nucleophilic attack sites. nih.govbhu.ac.in In general chalcones, MEP analysis typically reveals that negative potential sites are located on oxygen atoms, while positive potential is found around hydrogen atoms. nih.govnih.gov This information is invaluable for understanding how a molecule like ß-Hydroxymethyl chalcone might interact with a biological receptor. nih.gov
Molecular Docking Studies of ß-Hydroxymethyl Chalcone with Biological Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. mdpi.comacs.org This method is extensively used in drug discovery to screen potential drug candidates and understand their mechanism of action at the molecular level. acs.orgnih.gov
Computational studies, including molecular docking, identified ß-Hydroxymethyl chalcone as a selective inhibitor of Histone Deacetylase 2 (HDAC2). nih.gov These studies predicted that the compound would bind preferentially to the active site of HDAC1 and HDAC2 over other isoforms like HDAC3. mdpi.comacs.org The insights from these docking simulations were crucial for its development as a selective inhibitor, demonstrating a distinct time-dependent inhibition of HDAC2. mdpi.comnih.gov
| Macromolecular Target | Key Findings from Docking Studies | Supporting Citations |
|---|---|---|
| Histone Deacetylase 2 (HDAC2) | Identified as a selective inhibitor of HDAC2 over HDAC1 and HDAC3. Computational studies showed preferential binding and a favorable interaction profile within the HDAC2 active site, leading to time-dependent inhibition. | nih.gov, nih.gov, mdpi.com, acs.org |
Molecular Dynamics Simulations to Investigate ß-Hydroxymethyl Chalcone-Target Interactions
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. rsc.org These simulations are used to assess the stability of the docked conformation and to analyze the intricate network of interactions that hold the complex together. acs.orgresearchgate.net
For ß-Hydroxymethyl chalcone, advanced ab initio quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations were employed to elucidate its unique inhibitory mechanism. nih.govexlibrisgroup.com These simulations were critical in explaining how the compound achieves its distinct time-dependent and selective inhibition of HDAC2. nih.govexlibrisgroup.com The QM/MM simulations modeled the intramolecular nucleophilic attack of the chalcone within the enzyme's active site, revealing that the reaction barrier is significantly lower in HDAC2 (12.1-14.6 kcal/mol) compared to HDAC1 (21.2 kcal/mol). acs.org This difference in reactivity, uncovered through molecular dynamics, is the basis for its selectivity. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for ß-Hydroxymethyl Chalcone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchcommons.org QSAR models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules. scirp.org
These models are widely used in medicinal chemistry to predict the activity of new compounds, optimize lead candidates, and guide the design of more potent and selective derivatives. researchcommons.orgmdpi.com For the broader class of chalcones, QSAR studies have been successfully applied to develop models for various biological activities, including anti-inflammatory and anti-tubercular effects. researchcommons.orgscirp.org By identifying the key structural features that influence activity, QSAR helps streamline the drug discovery process. researchcommons.orgmdpi.com While a powerful tool for chalcone development, specific QSAR models focused on a series of ß-Hydroxymethyl chalcone derivatives have not been detailed in the surveyed literature.
Pharmacophore Modeling and Virtual Screening Approaches for Novel ß-Hydroxymethyl Chalcone Analogues
Pharmacophore modeling and virtual screening are powerful computational strategies for the discovery of new bioactive molecules. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening, identifying novel molecules that match the model and are likely to be active. mdpi.comugm.ac.id
The discovery of ß-Hydroxymethyl chalcone itself exemplifies the success of computational design strategies. It was identified through a novel de novo reaction-mechanism-based inhibitor design strategy, a sophisticated form of virtual screening that aimed to exploit differences in reactivity between HDAC isoforms. nih.govnih.gov This approach, which goes beyond simple structural matching, allowed for the rational design and identification of ß-Hydroxymethyl chalcone as the first selective HDAC2 inhibitor. nih.gov
Preclinical Pharmacological Evaluation and Molecular Mechanisms of ß Hydroxymethyl Chalcone
Anti-inflammatory Activities and Mechanistic Pathways of ß-Hydroxymethyl Chalcone (B49325)
ß-Hydroxymethyl chalcone has demonstrated notable anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators and enzymes, and the modulation of critical signaling pathways.
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2) by ß-Hydroxymethyl Chalcone
Chalcone derivatives have been shown to effectively suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.netmatjournals.co.infrontiersin.org Studies on RAW 264.7 macrophage cells, a common model for inflammation research, revealed that certain chalcones significantly inhibit the generation of NO and PGE2 when stimulated with inflammatory agents like lipopolysaccharide (LPS). frontiersin.org For instance, some chalcone derivatives have exhibited a dose-dependent suppression of NO production. frontiersin.org Specifically, 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one demonstrated remarkable inhibitory activity against both PGE2 and NO, with IC50 values of 0.5 ± 1.5 µM and 12.1 ± 1.5 µM, respectively. nih.gov Similarly, butein, a tetrahydroxychalcone, showed a concentration-dependent inhibition of PGE2 production in human whole blood, reaching 40 ± 8% inhibition at a 50 µM concentration. semanticscholar.org This inhibition of inflammatory mediators is a crucial aspect of the anti-inflammatory properties of chalcones. nih.gov
Modulation of Inflammatory Enzymes (e.g., COX-2, 5-LOX, iNOS) by ß-Hydroxymethyl Chalcone
The anti-inflammatory effects of chalcones are further attributed to their ability to modulate the activity of key inflammatory enzymes. scienceopen.com Chalcones have been identified as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two major enzymes in the arachidonic acid pathway that produce prostaglandins (B1171923) and leukotrienes, respectively. scielo.brnih.govnih.govnih.gov Some synthetic chalcone derivatives have shown potent and selective inhibitory effects against COX-2, an enzyme isoform that is upregulated during inflammation. frontiersin.orgsemanticscholar.orgnih.govrjraap.com For example, a study on chalcone derivatives C45 and C64 revealed effective dual inhibition of COX-2 and 5-LOX, with C64 showing a COX-2 selectivity index of 68.43. nih.gov
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, AP-1) by ß-Hydroxymethyl Chalcone
At the molecular level, ß-hydroxymethyl chalcone exerts its anti-inflammatory effects by regulating key signaling pathways that control the expression of pro-inflammatory genes. nih.gov One of the most critical pathways is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Chalcones have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. nih.gov This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govmdpi.com
In addition to the NF-κB pathway, chalcones also modulate the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways. researchgate.netmdpi.comnih.gov The MAPK pathways, including ERK, JNK, and p38, are crucial for transmitting extracellular signals to the nucleus to regulate gene expression. mdpi.com Some chalcone derivatives have been found to suppress the phosphorylation and activation of MAPKs, thereby inhibiting downstream inflammatory responses. nih.gov Furthermore, chalcones can inhibit the activation of AP-1, another transcription factor involved in inflammation. researchgate.netnih.gov The regulation of these interconnected signaling pathways underscores the comprehensive anti-inflammatory mechanism of ß-hydroxymethyl chalcone. researchgate.net
Antimicrobial Efficacy and Mechanisms of Action of ß-Hydroxymethyl Chalcone
ß-Hydroxymethyl chalcone and its derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting both bacteria and fungi through various mechanisms. alliedacademies.organnalsofrscb.romdpi.com
Antibacterial Activities against Gram-Positive and Gram-Negative Pathogens
Chalcones have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govgsconlinepress.comniscpr.res.in Their efficacy is often attributed to the presence of the α,β-unsaturated keto group in their structure. alliedacademies.org Studies have reported the antibacterial potential of various chalcone derivatives against pathogens like Staphylococcus aureus and Escherichia coli. gsconlinepress.comniscpr.res.infrontiersin.org For instance, certain synthetic chalcones exhibited good antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against both Gram-positive and Gram-negative bacteria. gsconlinepress.com Some chalcones have also been shown to enhance the activity of conventional antibiotics. scielo.br The structural versatility of chalcones allows for modifications that can optimize their antibacterial potency and spectrum. nih.gov The mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. nih.govmdpi.com
Table 1: Antibacterial Activity of Selected Chalcone Derivatives
| Compound/Derivative | Target Bacteria | Activity/MIC | Reference |
|---|---|---|---|
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 µg/mL | gsconlinepress.com |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 µg/mL | gsconlinepress.com |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 µg/mL | gsconlinepress.com |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 µg/mL | gsconlinepress.com |
| Sanjuanolide | Staphylococcus aureus CMCC 26003 | 12.5 µg/ml | frontiersin.org |
| Chalcone derivative 4c | Staphylococcus aureus CMCC 26003 | 12.5 µg/ml | frontiersin.org |
| Chalcone derivative 4d | Staphylococcus aureus CMCC 26003 | 25 µg/ml | frontiersin.org |
Antifungal Properties and Fungal Cell Wall Target Modulation
In addition to their antibacterial effects, chalcones also possess significant antifungal properties. nih.govmdpi.com They have been shown to be effective against various fungal species, including Candida species and dermatophytes. nih.govresearchgate.net A key mechanism of their antifungal action is the inhibition of enzymes involved in the synthesis of the fungal cell wall, such as β-(1,3)-glucan synthase and chitin (B13524) synthase. researchgate.netnih.gov This disruption of cell wall integrity leads to fungal cell death. nih.gov The presence of hydroxyl groups on the chalcone scaffold appears to be important for their anti-Candida activity. researchgate.net The ability of chalcones to target the fungal cell wall, a structure absent in human cells, makes them attractive candidates for the development of new antifungal agents. nih.gov
Table 2: Antifungal Activity of Selected Chalcone Derivatives
| Compound/Derivative | Target Fungi | Activity | Reference |
|---|---|---|---|
| 2,4,2'-trihydroxy-5'-methylchalcone | Candida species | Most intensive anti-Candida activity among derivatives tested | researchgate.net |
| Hydroxylactone 8 | Fusarium graminearum, Aspergillus niger, Alternaria sp. | Complete inhibition | mdpi.com |
| Hydroxylactone 8 | Candida albicans | Highly active | mdpi.com |
| Chalcone 1 | Aspergillus niger, Alternaria sp., Candida albicans | Complete inhibition | mdpi.com |
| Chalcone 1 | Fusarium graminearum | Significant limitation of growth | mdpi.com |
Antiviral Effects and Inhibition of Viral Enzymes
Chalcones as a chemical class are recognized for their antiviral properties, which are attributed to their capacity to target and inhibit various viral enzymes essential for replication. nih.govnih.gov These enzymes include protein tyrosine phosphatase, topoisomerase-II, and specific viral proteins like the human immunodeficiency virus (HIV) integrase and protease. nih.govsemanticscholar.org The underlying mechanism often involves the α,β-unsaturated ketone system present in the chalcone scaffold. encyclopedia.pub This electrophilic group can interact with biological macromolecules, contributing to the inhibition of viral function. mdpi.com
While the broader family of chalcones has been investigated for these effects, specific studies detailing the antiviral activities of ß-Hydroxymethyl chalcone and its direct action on viral enzymes were not prominent in the reviewed literature. Further research is required to determine if ß-Hydroxymethyl chalcone shares the antiviral profile observed in other chalcone derivatives.
Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)
The chalcone scaffold is a promising pharmacophore for the development of antiparasitic agents, with numerous derivatives demonstrating antimalarial and antileishmanial activities in preclinical studies. nih.govalliedacademies.org The mechanism of antimalarial action for some chalcones is linked to the inhibition of parasitic enzymes, such as cysteine proteases, which are vital for the parasite's life cycle. nih.gov Similarly, certain chalcone derivatives have shown potent antileishmanial effects by targeting key enzymes in the parasite, such as arginase and fumarate (B1241708) reductase. frontiersin.org
Despite the established antiparasitic potential of the chalcone family, specific experimental data evaluating the antimalarial or antileishmanial efficacy of ß-Hydroxymethyl chalcone was not identified in the analyzed research. The antiparasitic profile of this specific compound remains an area for future investigation.
Identification of Molecular Targets for Antimicrobial Action (e.g., DNA Gyrase, DHPS, MtbPtpA/B)
The antimicrobial activity of chalcone derivatives is often linked to their ability to inhibit specific bacterial enzymes crucial for survival. Among these targets are DNA gyrase, a type II topoisomerase that controls DNA topology, and enzymes involved in essential metabolic pathways. researchgate.net Research into the broader chalcone class has identified inhibitors of protein tyrosine phosphatases from Mycobacterium tuberculosis (Mtb), MtbPtpA and MtbPtpB, which are secreted by the bacterium to subvert host immune responses. nih.gov
While comprehensive studies on ß-Hydroxymethyl chalcone's antimicrobial targets are limited, one study noted the incorporation of a DNA gyrase inhibition feature onto a chalcone scaffold, identifying a ß-hydroxyl chalcone in the process. umn.edu However, specific inhibitory data for ß-Hydroxymethyl chalcone against DNA gyrase, Dihydropteroate Synthase (DHPS), or the MtbPtpA/B phosphatases has not been detailed in the available literature.
Antioxidant Properties and Cellular Pathways of ß-Hydroxymethyl Chalcone
Free Radical Scavenging Capabilities (e.g., DPPH) of ß-Hydroxymethyl Chalcone
Chalcones, particularly those with hydroxyl substitutions on their aromatic rings, are widely recognized for their antioxidant properties and ability to scavenge free radicals. mdpi.comwwjmrd.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate this capacity. The presence and position of hydroxyl (-OH) groups on the chalcone structure are critical, as they can donate a hydrogen atom to stabilize free radicals. wwjmrd.comnih.gov
Although the antioxidant potential is a hallmark of hydroxylated chalcones, specific data quantifying the DPPH radical scavenging activity (such as IC₅₀ values) for ß-Hydroxymethyl chalcone were not found in the reviewed scientific literature. Therefore, its specific efficacy as a direct free radical scavenger remains to be experimentally determined.
Modulation of Endogenous Antioxidant Systems (e.g., Nrf2-ARE Pathway) by ß-Hydroxymethyl Chalcone
A key mechanism by which chalcones exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. mdpi.comresearchgate.net This pathway is a primary cellular defense against oxidative stress. nih.govuniroma1.it Chalcones can function as activators of this system due to the electrophilic nature of their α,β-unsaturated carbonyl group, which acts as a Michael acceptor. mdpi.comresearchgate.net This moiety can react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to the release and nuclear translocation of Nrf2. mdpi.commdpi.com Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of numerous cytoprotective and antioxidant genes. mdpi.comresearchgate.net
While this is a well-established mechanism for the chalcone class, specific studies demonstrating the ability of ß-Hydroxymethyl chalcone to activate the Nrf2-ARE pathway have not been reported in the examined literature. Its potential to modulate endogenous antioxidant systems via this pathway is inferred from the general behavior of the chalcone scaffold but requires direct experimental validation.
Anticancer Activities in Preclinical Models and Molecular Pathways of ß-Hydroxymethyl Chalcone
The most significant preclinical findings for ß-Hydroxymethyl chalcone are related to its anticancer activity, specifically through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant function is linked to the development of cancer, making them a key therapeutic target. nih.govnih.gov
Research has identified ß-Hydroxymethyl chalcone as a novel, selective inhibitor of HDAC2, a class I HDAC enzyme. nih.govnih.govacs.org This discovery was facilitated by the use of de novo reaction-mechanism-based computational design strategies. ekb.eg Theoretical studies predicted that while the compound is stable in a non-enzymatic environment, it undergoes an intramolecular nucleophilic attack upon binding to the active site of HDAC1 and HDAC2. mdpi.com
A distinguishing feature of ß-Hydroxymethyl chalcone is its unique, time-dependent inhibition of HDAC2. mdpi.comacs.org In vitro assays revealed that its inhibitory potency against HDAC2 increases significantly over time, a phenomenon not observed to the same extent for HDAC1 or HDAC3. mdpi.comacs.org This time-dependent effect results in a notable selectivity for HDAC2. The mechanism for this selectivity is attributed to "tandem reaction time-dependent tight-binding kinetics" and subtle structural differences in the active site pockets between HDAC isoforms, with HDAC2 possessing a slightly deeper "foot pocket" than HDAC1. acs.orgekb.eg This allows for a more favorable interaction with the ß-Hydroxymethyl chalcone molecule. ekb.eg
The selective inhibition of HDAC2 suggests a potential therapeutic window for targeting specific cancers where HDAC2 is overexpressed or plays a critical oncogenic role. nih.gov
Table 1: Inhibitory Activity (IC₅₀) of ß-Hydroxymethyl Chalcone on Class I HDACs
This table presents the half-maximal inhibitory concentration (IC₅₀) values for ß-Hydroxymethyl chalcone against HDAC1, HDAC2, and HDAC3, highlighting its time-dependent selectivity for HDAC2.
| Compound | Target Enzyme | IC₅₀ (1 hour) | IC₅₀ (24 hours) | Selectivity (HDAC1/HDAC2 at 24h) |
|---|---|---|---|---|
| ß-Hydroxymethyl chalcone | HDAC1 | 2.740 µM mdpi.com | 2.740 µM mdpi.com | ~16-fold |
| ß-Hydroxymethyl chalcone | HDAC2 | 9.120 µM acs.org | 0.170 µM mdpi.comacs.org | - |
Selective Histone Deacetylase (HDAC) Inhibition by ß-Hydroxymethyl Chalcone
ß-Hydroxymethyl chalcone has been identified as a noteworthy selective inhibitor of Histone Deacetylase 2 (HDAC2). nih.govfigshare.com The development of isoform-selective HDAC inhibitors is a significant area of interest in biology and medicine, as non-selective inhibition can lead to various side effects due to the essential roles of HDACs in normal cell function. nih.gov Achieving selectivity between HDAC1 and HDAC2 is particularly challenging due to their high structural similarities. nih.govfigshare.com
Research has demonstrated that ß-hydroxymethyl chalcone exhibits a unique, time-dependent selective inhibition of HDAC2. nih.govfigshare.com Bioassay experiments revealed an approximately 20-fold isoform selectivity for HDAC2 over HDAC1. nih.govfigshare.comtandfonline.com This selectivity is attributed to a distinct time-dependent inhibitory phenomenon. nih.govacs.org Specifically, a 54-fold increase in the time-dependent inhibitory activity on HDAC2 was observed, whereas such an effect was nearly absent for HDAC1 and HDAC3. nih.govacs.org
The mechanism behind this selectivity involves a de novo reaction-mechanism-based inhibitor design strategy that leverages differences in reactivity. nih.govfigshare.com Ab initio QM/MM molecular dynamics simulations have helped elucidate how ß-hydroxymethyl chalcone achieves this time-dependent inhibition of HDAC2. nih.govfigshare.com The proposed binding mechanism involves an intramolecular cyclization catalyzed by the zinc atom in the active site. tandfonline.com This unique kinetic profile results in a longer residence time of the drug on the target, contributing to its enhanced inhibitory activity and selectivity for HDAC2. acs.org
Table 1: Inhibitory Concentration (IC50) of ß-Hydroxymethyl Chalcone on HDAC Isoforms
| HDAC Isoform | IC50 (1 hour) | IC50 (24 hours) |
| HDAC1 | 3.68 µM | 2.74 µM |
| HDAC2 | 9.19 µM | 0.17 µM |
| HDAC3 | ~50 µM | ~50 µM |
| Data sourced from scientific literature, demonstrating the time-dependent and selective inhibition of HDAC2. sci-hub.se |
Induction of Apoptosis and Cell Cycle Arrest by ß-Hydroxymethyl Chalcone
Chalcones, the parent structural class of ß-hydroxymethyl chalcone, are known to induce apoptosis and cell cycle arrest in various cancer cells. nih.govresearchgate.net Studies on chalcone derivatives have shown they can inhibit the proliferation of cancer cells by triggering apoptosis and halting the cell cycle, often at the G2/M phase. nih.govresearchgate.net This is a common mechanism of action for many anticancer agents. mdpi.com
The induction of apoptosis by chalcones can occur through multiple pathways. One significant pathway is the mitochondrial (intrinsic) pathway, characterized by the increased expression of pro-apoptotic proteins like Bax and Bak, and decreased levels of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L). nih.gov This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis. nih.gov
Furthermore, chalcones can influence cell cycle progression by modulating the expression of key regulatory proteins. nih.gov For instance, they have been shown to increase the expression of cell cycle inhibitors like p21 and p27, while decreasing the levels of cyclins such as cyclin A and cyclin B1, and the cyclin-dependent kinase Cdc2. nih.gov This disruption of the cell cycle machinery prevents cancer cells from dividing and proliferating. Some chalcone derivatives have also been found to induce cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS). mdpi.com
Anti-proliferative Effects on Various Cancer Cell Lines
Chalcone derivatives have demonstrated significant anti-proliferative activity against a wide range of human tumor cell lines. researchgate.netnih.gov This broad-spectrum activity highlights their potential as a versatile scaffold for the development of new anticancer agents.
Research has documented the growth inhibitory effects of chalcones on cell lines derived from various cancers, including:
Bladder Cancer: Chalcones have been shown to inhibit the proliferation of human bladder cancer cell lines such as T24 and HT-1376. nih.gov
Oral Squamous Cell Carcinoma: Certain chalcone hybrids have exhibited cytotoxicity against oral squamous cell carcinoma (OSCC) cells. mdpi.com Flavokawain B, a naturally occurring chalcone, inhibits the viability of human oral carcinoma HSC-3 cells. nchu.edu.tw
Breast Cancer: Anti-proliferative activity has been observed in breast adenocarcinoma cell lines like MCF-7. researchgate.netmdpi.com
Lung Cancer: Non-small cell lung cancer cell lines, such as NCI-H460, have shown susceptibility to chalcone derivatives. researchgate.net
Melanoma: The A375-C5 melanoma cell line is another example where chalcones have shown a pronounced growth inhibitory effect. researchgate.net
Leukemia and Lymphoma: Recent studies have found that certain chalcone derivatives exhibit anti-proliferative and pro-apoptotic activity in various canine lymphoma and leukemia cell lines. nih.gov
Liver Cancer: Chalcone derivatives have been evaluated for their inhibitory activity against liver cancer cell lines like HepG2. nih.govfabad.org.tr
The anti-proliferative effects are often dose-dependent and occur at micromolar concentrations. researchgate.net These findings underscore the potential of the chalcone scaffold in developing targeted cancer therapies.
Table 2: Anti-proliferative Activity of a Chalcone Derivative
| Cell Line | Cancer Type | GI50 Value |
| NCI-H460 | Non-small cell lung cancer | 8.2 µM |
| A375-C5 | Melanoma | 8.1 µM |
| MCF-7 | Breast adenocarcinoma | 7.8 µM |
| GI50 represents the concentration required to inhibit cell growth by 50%. Data is for a representative chalcone derivative. researchgate.net |
Modulation of Key Cancer-Related Enzymes and Signaling Pathways
ß-Hydroxymethyl chalcone and related compounds modulate several enzymes and signaling pathways crucial for cancer progression. nih.gov
SIRT1: Chalcones have been identified as inhibitors of SIRT1, a class III histone deacetylase. nih.gov SIRT1's substrates include the tumor suppressor protein p53. Inhibition of SIRT1 by chalcones can lead to an increase in acetylated p53 levels, which in turn inhibits cell proliferation. nih.gov
Tubulin Polymerization: A number of chalcone compounds act as anti-microtubule agents. nih.gov They interfere with the dynamic process of tubulin polymerization and depolymerization, which is essential for forming the mitotic spindle during cell division. nih.gov This disruption typically leads to cell cycle arrest, making these compounds potential anticancer drugs. nih.gov
Topoisomerases: While the direct inhibition of topoisomerases by ß-hydroxymethyl chalcone is not explicitly detailed in the provided context, chalcones as a class have been investigated for their effects on various cancer-related targets, including topoisomerases. umn.edu
Thioredoxin Reductase (TrxR): The thioredoxin system, which includes TrxR, is a major biological antioxidant system that is overexpressed in many tumors. nih.gov This makes it a viable target for chemotherapy. nih.gov Certain chalcones, specifically those that are Michael acceptors, have been developed as inhibitors of TrxR. nih.gov
Neuroprotective and Anti-Alzheimer's Activities of ß-Hydroxymethyl Chalcone
Inhibition of Amyloid-Beta (Aβ) Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. mdpi.com Chalcone derivatives have emerged as promising agents for inhibiting this process. researchgate.netnih.gov
In vitro studies have demonstrated that various chalcone derivatives can effectively inhibit the self-induced aggregation of Aβ1-42. researchgate.netnih.gov Some hydroxylated chalcones, particularly trihydroxy chalcones, have shown superior efficacy in inhibiting Aβ aggregation. nih.gov These compounds can also disassemble pre-formed Aβ fibrils. researchgate.netnih.gov The inhibition of Aβ aggregation is a crucial therapeutic strategy, as the oligomeric forms of Aβ are considered highly neurotoxic. nih.gov The mechanism of inhibition can involve interfering with the transformation of Aβ into a β-sheet structure, which is a critical step in the aggregation process. nih.gov Furthermore, radiolabeled chalcone derivatives are being explored as potential imaging agents for detecting β-amyloid plaques. mdpi.com
Chelation of Metal Ions Associated with Neurodegeneration
The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathogenesis of Alzheimer's disease. mdpi.comnih.gov These metal ions can bind to Aβ peptides, promoting their aggregation and contributing to oxidative stress. mdpi.com Consequently, metal chelation is considered a viable therapeutic approach. nih.gov
Certain chalcone derivatives have been specifically designed and evaluated for their metal-chelating properties. researchgate.netnih.gov These compounds have shown the ability to chelate copper ions (Cu²⁺) and can effectively inhibit and disaggregate copper-induced Aβ aggregation. researchgate.netnih.gov The design of these multifunctional chalcones often involves incorporating structural motifs, like a pyridine (B92270) ring, to enhance their metal-binding capabilities. researchgate.net By sequestering these metal ions, chalcone-based chelators can mitigate two of the key pathological factors in Alzheimer's disease: Aβ aggregation and metal-induced oxidative damage. nih.gov
Modulation of Neurotrophic Factors and Inflammatory Mediators (e.g., BDNF, TNFα) in Neurological Models
While the broader class of chalcones has been investigated for neuroprotective effects, specific data on the direct modulation of brain-derived neurotrophic factor (BDNF) and tumor necrosis factor-alpha (TNFα) by ß-Hydroxymethyl chalcone in neurological models is not extensively detailed in available literature. However, the general pharmacological profile of chalcones provides a basis for potential activity in this area.
Chalcones are known to possess neuroprotective properties, which are partly attributed to their anti-inflammatory and antioxidant activities. researchgate.net Neuroinflammation is a key pathological process in many neurological disorders, and the pro-inflammatory cytokine TNFα is a central mediator in this process. nih.gov Elevated levels of TNFα can contribute to neurodegeneration and have been implicated in the pathology of various neurological diseases. nih.gov Certain phytochemicals, including some flavonoids, have been shown to reduce the transcription of genes encoding pro-inflammatory mediators like TNFα. mdpi.com Studies on chalcones from Ashitaba (Angelica keiskei) have demonstrated neuroprotective effects in a mouse model of demyelination, which were potentially mediated by modulating TNFα secretion and BDNF expression. mdpi.com BDNF itself is a critical neurotrophin that supports the survival of existing neurons, encourages the growth and differentiation of new neurons, and is essential for synaptic plasticity. researchgate.net The interplay between inflammatory cytokines and neurotrophins is crucial, as upregulation of TNFα can negatively impact BDNF levels and promote neurodegeneration. mdpi.com
Although these findings highlight the potential of the chalcone scaffold to influence neurotrophic and inflammatory pathways, further research is required to specifically elucidate the role of ß-Hydroxymethyl chalcone in modulating BDNF, TNFα, and other relevant mediators in defined neurological models.
Monoamine Oxidase-B (MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. The inhibition of MAO-B is a significant therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. nih.gov
The chalcone scaffold has been extensively explored for its MAO inhibitory potential. Numerous studies have revealed that many synthetic and natural chalcones exhibit potent and selective inhibition of MAO-B. nih.govnih.gov The inhibitory activity and selectivity (MAO-B vs. MAO-A) are highly dependent on the substitution patterns on the A and B aromatic rings of the chalcone structure. nih.gov For instance, many chalcone analogs have been synthesized and evaluated, with IC50 values for MAO-B inhibition often found in the micromolar to submicromolar range. nih.gov Some chalcone-thioether derivatives have shown Kᵢ values as low as 0.0031 µM for MAO-B, acting as reversible and competitive inhibitors. mdpi.com
While the chalcone class is well-established as a source of potent MAO-B inhibitors, specific inhibitory data (such as IC50 or Kᵢ values) for ß-Hydroxymethyl chalcone against MAO-B are not specified in the reviewed literature. Further targeted studies would be necessary to quantify its precise activity and selectivity profile against this enzyme.
Antidiabetic Effects of ß-Hydroxymethyl Chalcone
The potential antidiabetic activities of ß-Hydroxymethyl chalcone can be inferred from its effects on various metabolic enzymes.
Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)
A primary strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase in the digestive tract. ipb.ptrsc.org The inhibition of these enzymes delays carbohydrate digestion, thereby reducing the rate of glucose absorption. ipb.pt
Chalcones have been widely recognized for their potential as antidiabetic agents, with numerous studies reporting on their ability to inhibit α-glucosidase and α-amylase. ipb.ptfrontiersin.orgmdpi.com This inhibitory action is influenced by the type and position of substituents on the chalcone framework. rsc.org For example, studies on various chalcone derivatives have demonstrated a wide range of inhibitory potencies, with some compounds showing stronger activity than the standard drug, acarbose. frontiersin.orgmdpi.com Certain sulfonamide chalcone derivatives, for instance, have been identified as particularly potent α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 0.4 µM. researchgate.net However, specific data quantifying the inhibitory effects of ß-Hydroxymethyl chalcone against α-glucosidase and α-amylase are not detailed in the available research.
Inhibition of 5α-Reductase
The enzyme 5α-reductase converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). sum.edu.plbslonline.org Inhibition of this enzyme is a therapeutic approach for androgen-dependent conditions. sum.edu.pl Research has also identified a link between this pathway and metabolic health.
In the context of chalcones, a study screening for natural inhibitors identified a β-hydroxyl chalcone as an inhibitor of 5α-reductase in a cell-based assay. nih.gov This finding suggests that chalcones possessing a hydroxyl group at the β-position of the propenone linker have the potential to interact with and inhibit this enzyme. While this compound is structurally related, it is important to note that it is not identical to ß-Hydroxymethyl chalcone. Further investigation is needed to confirm and quantify the specific 5α-reductase inhibitory activity of ß-Hydroxymethyl chalcone.
Other Pharmacological Activities of ß-Hydroxymethyl Chalcone (e.g., Enzyme Inhibition beyond those listed, Immunomodulatory)
Beyond the activities previously mentioned, ß-Hydroxymethyl chalcone has been identified as a highly specific enzyme inhibitor, and the general chalcone class is known for broad immunomodulatory effects.
Histone Deacetylase (HDAC) Inhibition
A significant finding is the identification of ß-Hydroxymethyl chalcone as the first selective, time-dependent inhibitor of Histone Deacetylase 2 (HDAC2). nih.govacs.org HDACs are a class of enzymes crucial to epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. mdpi.com Achieving selectivity among HDAC isoforms, particularly between the highly similar HDAC1 and HDAC2, is a major challenge. nih.govfigshare.com
Through a de novo reaction-mechanism-based design, ß-Hydroxymethyl chalcone was discovered to exhibit a unique time-dependent selective inhibition of HDAC2. nih.govekb.eg Bioassay experiments demonstrated that it has approximately 20-fold greater selectivity for HDAC2 over HDAC1. nih.govfigshare.com This selectivity arises from a distinct time-dependent tight-binding kinetic mechanism. acs.orgekb.eg The compound preferentially inhibits class I HDACs (HDAC1 and HDAC2) over HDAC3. acs.org
| Enzyme | Inhibitory Activity of ß-Hydroxymethyl Chalcone |
| HDAC1 | Moderate Inhibition |
| HDAC2 | Potent, time-dependent inhibition (~20-fold more selective vs HDAC1) nih.govfigshare.com |
| HDAC3 | Low Inhibition |
This table summarizes the selective inhibitory profile of ß-Hydroxymethyl chalcone on Class I HDAC enzymes based on referenced findings.
Immunomodulatory Effects
The chalcone structural backbone is present in compounds reported to have a wide range of biological activities, including immunomodulatory effects. alliedacademies.orgscienceopen.compensoft.net Chalcone derivatives have been shown to influence various aspects of the immune response and inflammatory pathways. researchgate.netnih.gov However, specific studies detailing the immunomodulatory properties of ß-Hydroxymethyl chalcone itself are not prevalent in the current literature.
Structure Activity Relationship Sar Studies of ß Hydroxymethyl Chalcone Derivatives
Impact of Substituents on the A-Ring of ß-Hydroxymethyl Chalcone (B49325) on Biological Potency
The A-ring, the phenyl ring attached to the carbonyl group of the chalcone core, plays a crucial role in determining the biological efficacy of its derivatives. acs.org SAR studies have revealed that the nature and position of substituents on this ring can dramatically alter the compound's activity.
For instance, in the context of antioxidant activity, the presence of a hydroxyl group at the 2'-position of the A-ring has been shown to be beneficial. who.int This is exemplified by the 2'-hydroxy analog, which demonstrates potent antioxidant and anti-inflammatory properties. who.int The strategic placement of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on the A-ring has been generally associated with enhanced antibacterial activity. scispace.compharmainfo.in
Conversely, the impact of A-ring substitution on antihepatotoxic activity appears to be less significant. scispace.compharmainfo.in In some cases, the variation of substituents at the para position of the A-ring did not lead to distinct differences in activity. scispace.com However, for antiparasitic activity against Leishmania braziliensis, the presence of a hydrogen bond-donating substituent at the C-2' position that can interact with the carbonyl group was found to be a key factor influencing activity. nih.gov
The following table summarizes the observed impact of A-ring substituents on the biological potency of chalcone derivatives, providing insights that are likely applicable to β-hydroxymethyl chalcones.
| Substituent Position | Substituent Type | Impact on Biological Potency | Reference |
| 2' | Hydroxyl | Enhanced antioxidant and anti-inflammatory activity. Important for antiparasitic activity. | who.intnih.govmdpi.com |
| General | Hydroxyl, Methoxy (Electron-donating) | Increased antibacterial activity. | scispace.compharmainfo.in |
| Para | Varied | No significant difference in some antioxidant activities. | scispace.com |
Influence of Substituents on the B-Ring of ß-Hydroxymethyl Chalcone on Biological Potency
The B-ring, the phenyl ring attached to the β-carbon of the enone system, is another critical determinant of the biological activity of chalcone derivatives. The electronic and steric properties of substituents on this ring can profoundly influence the compound's interaction with biological targets.
For antimalarial activity, the presence of electron-donating groups or small hydrophobic functionalities on the B-ring has been shown to increase potency. ipb.pt In contrast, for antifungal activity, the introduction of electron-withdrawing groups like chloro, dichloro, and fluoro groups has resulted in enhanced efficacy. scispace.compharmainfo.in
In the context of antioxidant activity, a catechol (dihydroxy) moiety on the B-ring has been identified as a key structural requirement for potent radical scavenging properties. mdpi.com Specifically, a 2',4'- or 3',5'-disubstitution pattern with hydroxyl groups on the B-ring dramatically decreases radical scavenging activity, highlighting the importance of the substitution pattern. scispace.com The para-substituted derivatives generally exhibit better free-radical scavenging activities than their ortho-substituted counterparts. scispace.com
For antiparasitic activity, electron-donating substituents on the B-ring have been found to be favorable. nih.gov The following table outlines the influence of B-ring substituents on the biological potency of chalcones.
| Substituent Type | Impact on Biological Potency | Reference |
| Electron-donating groups (e.g., methoxy, hydroxyl) | Increased antimalarial and antiparasitic activity. | nih.govipb.pt |
| Small hydrophobic groups | Increased antimalarial activity. | ipb.pt |
| Halogens (e.g., chloro, fluoro) | Enhanced antifungal activity. | scispace.compharmainfo.in |
| Catechol (dihydroxy) moiety | Important for antioxidant activity. | mdpi.com |
Elucidation of the Specific Role of the ß-Hydroxymethyl Group in Modulating Bioactivity and Target Interaction
The introduction of a β-hydroxymethyl group to the chalcone scaffold can significantly alter its biological profile. This modification can influence the molecule's stability, reactivity, and interaction with specific biological targets.
One notable example is the identification of β-hydroxymethyl chalcone as a selective inhibitor of histone deacetylase 2 (HDAC2) over HDAC1 and HDAC3. nih.gov Computational studies suggest that while stable in a non-enzymatic environment, the β-hydroxymethyl chalcone undergoes an intramolecular nucleophilic attack upon binding to the active site of HDAC1/2. mdpi.com This highlights the role of the β-hydroxymethyl group in facilitating a specific chemical reaction within the target enzyme's active site.
Furthermore, a β-hydroxyl chalcone has been isolated as a natural inhibitor of 5α-reductase, an enzyme implicated in various hormonal disorders. nih.gov In another context, chalcone derivatives possessing a 2-hydroxymethyl group within a 1,4-dioxane (B91453) ring system have demonstrated potent antihepatotoxic activity, suggesting the critical role of this specific group in this biological effect. scispace.compharmainfo.in
Stereochemical Considerations in ß-Hydroxymethyl Chalcone SAR
The α,β-unsaturated double bond in the chalcone backbone can exist as either cis (Z) or trans (E) isomers. mdpi.com The trans isomer is generally more stable thermodynamically and is the predominant form found in nature. ipb.pt The stereochemistry of the double bond is a critical factor in the biological activity of chalcones. For instance, the Cα=Cβ double bond is considered essential for high antimalarial activity, and any substitution on this double bond can lead to a significant decrease in inhibitory activity. ipb.pt
The introduction of a substituent at the β-position, such as the hydroxymethyl group, creates a chiral center, leading to the possibility of (R) and (S) enantiomers. The stereochemical configuration of this chiral center can have a profound impact on the biological activity of β-hydroxymethyl chalcone derivatives. Different enantiomers can exhibit distinct binding affinities for their biological targets due to the three-dimensional nature of enzyme active sites and receptor binding pockets.
Correlation between Structural Features and Specific Molecular Mechanisms of Action for ß-Hydroxymethyl Chalcone
The structural features of β-hydroxymethyl chalcone derivatives are intrinsically linked to their specific molecular mechanisms of action. The electrophilic nature of the α,β-unsaturated carbonyl system is a key determinant of the reactivity of chalcones, allowing them to form covalent bonds with biological macromolecules. mdpi.com
The β-hydroxymethyl group, along with substituents on the A and B rings, can modulate this reactivity and direct the molecule towards specific biological targets. As previously mentioned, β-hydroxymethyl chalcone has been identified as a selective HDAC2 inhibitor. nih.gov The proposed mechanism involves an intramolecular nucleophilic attack facilitated by the β-hydroxymethyl group within the enzyme's active site. mdpi.com This illustrates a direct correlation between a specific structural feature (the β-hydroxymethyl group) and a defined molecular mechanism (selective enzyme inhibition).
In essence, the combination of the core chalcone scaffold, the specific β-hydroxymethyl modification, and the substitution pattern on the aromatic rings creates a unique chemical entity with a distinct pharmacological profile, driven by specific interactions at the molecular level.
Medicinal Chemistry and Drug Discovery Applications of ß Hydroxymethyl Chalcone
Lead Optimization Strategies Utilizing the ß-Hydroxymethyl Chalcone (B49325) Scaffold
The ß-hydroxymethyl chalcone framework is a privileged structure in medicinal chemistry, offering numerous avenues for lead optimization to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The inherent reactivity of the α,β-unsaturated ketone system, coupled with the strategic placement of the hydroxymethyl group, provides a foundation for systematic structural modifications. asianjpr.com
Key optimization strategies often revolve around:
Modification of Aromatic Rings: Substitution on the two aromatic rings (Ring A and Ring B) of the chalcone scaffold significantly influences biological activity. acs.org Introducing various functional groups, such as halogens, methoxy (B1213986) groups, or hydroxyl groups, can alter the electronic and steric properties of the molecule, leading to improved interactions with biological targets. acs.orgmdpi.com For instance, the presence of a hydroxyl group at the 4'-position of the A-ring combined with lipophilic substituents on the B-ring has been shown to be crucial for activity against certain bacteria. mdpi.com
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. mdpi.com For example, replacing a hydrogen atom with a fluorine atom can significantly alter the metabolic stability and binding affinity of the compound. mdpi.com
Scaffold Hopping: While maintaining the core pharmacophoric features, the central chalcone scaffold can be replaced with other chemical moieties to explore new chemical space and potentially discover compounds with improved properties. mdpi.com
Computational approaches, such as quantitative structure-activity relationship (QSAR) studies, are instrumental in guiding these optimization efforts by identifying key structural features that correlate with biological activity. mdpi.com
Prodrug Design Approaches Incorporating the Hydroxymethyl Moiety for Enhanced Biological Properties
A significant challenge in drug development is overcoming poor physicochemical properties, such as low aqueous solubility, which can limit a compound's bioavailability and in vivo efficacy. mdpi.com Prodrug strategies offer a viable solution by masking a specific functional group of a parent drug to improve its properties, with the active drug being released in vivo through enzymatic or chemical cleavage. semanticscholar.orgnih.gov
The hydroxymethyl group of ß-hydroxymethyl chalcone is an ideal handle for prodrug design. acs.org It can be derivatized into various promoieties, such as esters or phosphates, to enhance aqueous solubility. mdpi.comacs.org
Table 1: Examples of Prodrug Strategies for Chalcones
| Parent Compound Characteristic | Prodrug Moiety | Resulting Improvement | Reference |
| Poor aqueous solubility | Phosphate substituent | >3000-fold increase in solubility | mdpi.com |
| Poor aqueous solubility | Conjugation with amino acids (l-Lysine-l-Proline) | ~2000-fold increase in solubility | mdpi.com |
These examples demonstrate the successful application of prodrug strategies to overcome the limitations of poorly soluble chalcone derivatives, enabling their evaluation in in vivo models. mdpi.com
Rational Drug Design Methodologies Based on ß-Hydroxymethyl Chalcone Structure
Rational drug design leverages the three-dimensional structure of a biological target to design and develop new drugs. mdpi.com This approach is particularly valuable for the ß-hydroxymethyl chalcone scaffold, as it allows for the design of derivatives with enhanced selectivity and potency. mdpi.comnih.gov
Computational studies, including molecular docking and molecular dynamics simulations, play a crucial role in this process. gu.semdpi.com These methods can predict the binding mode of ß-hydroxymethyl chalcone derivatives within the active site of a target protein, providing insights into key interactions that can be optimized. gu.se For example, computational strategies were employed to design ß-hydroxymethyl chalcone as a selective inhibitor of histone deacetylase 2 (HDAC2) over other isoforms like HDAC1 and HDAC3. nih.gov In vitro studies later confirmed that ß-substituted chalcones, including the ß-hydroxymethyl analog, exhibited preferential inhibition of HDAC1 and HDAC2. mdpi.com
Ligand-based pharmacophore modeling is another powerful tool. mdpi.com By identifying the common chemical features of a series of active molecules, a pharmacophore model can be generated and used to screen virtual libraries for new compounds with similar properties. mdpi.com
Development of ß-Hydroxymethyl Chalcone-Based Hybrid Molecules
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug classes into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or to target multiple biological pathways simultaneously. mdpi.com
The ß-hydroxymethyl chalcone scaffold has been successfully utilized in the development of hybrid molecules. By linking the chalcone moiety to other biologically active scaffolds, researchers have created novel compounds with enhanced pharmacological profiles.
Table 2: Examples of ß-Hydroxymethyl Chalcone-Based Hybrid Molecules
| Chalcone Moiety | Hybridized Pharmacophore | Resulting Biological Activity | Reference |
| 4'-Chlorochalcone | Chloroquine | Enhanced antimalarial activity | mdpi.com |
| Chalcone | N-aryl piperazine | Synergistic anticancer effects | mdpi.com |
| Chalcone | Benzoxaborole | Potent antitrypanosomal activity | acs.org |
| Chalcone | Imidazole | Potent antitumor activity | acs.org |
These examples highlight the versatility of the ß-hydroxymethyl chalcone scaffold in creating diverse hybrid molecules with a wide range of therapeutic applications.
Application of Artificial Intelligence (AI) and Machine Learning in ß-Hydroxymethyl Chalcone Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govfrontiersin.org These technologies are particularly well-suited for the analysis of large and complex datasets generated in medicinal chemistry research. biorxiv.orgresearchgate.net
In the context of ß-hydroxymethyl chalcone drug design, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines, can be used to develop robust QSAR models that predict the biological activity of chalcone derivatives based on their chemical structures. mdpi.combiorxiv.org These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. biorxiv.org
De Novo Drug Design: Generative AI models can design novel chalcone derivatives with desired properties by learning the underlying patterns in existing chemical data. frontiersin.orgarxiv.org
Predicting ADMET Properties: AI models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of ß-hydroxymethyl chalcone derivatives, helping to identify potential liabilities early in the drug discovery process. frontiersin.org
Recent studies have demonstrated the successful application of ML-QSAR models to explore the chemical space of chalcone inhibitors against various diseases, highlighting the potential of these computational approaches to accelerate the development of new drugs based on the ß-hydroxymethyl chalcone scaffold. biorxiv.org
Natural Occurrence and Biosynthetic Pathways of ß Hydroxymethyl Chalcone if Applicable
Identification and Isolation of Naturally Occurring ß-Hydroxymethyl Chalcone (B49325)
An extensive review of scientific literature indicates that ß-Hydroxymethyl chalcone is not a commonly identified natural product. Chalcones isolated from plants, fungi, and other natural sources typically feature substitutions such as hydroxyl, methoxy (B1213986), or prenyl groups on the two aromatic rings (Ring A and B). mdpi.commdpi.comnih.gov Modifications on the three-carbon bridge are less common in nature.
Computer-assisted drug design studies have identified ß-hydroxymethyl chalcone as a potent synthetic compound for specific biological targets, leading to its chemical synthesis for further investigation. mdpi.commdpi.com While a vast number of chalcone derivatives have been isolated from plant families like Asteraceae, Leguminosae, and Moraceae, there are no definitive reports detailing the isolation of ß-Hydroxymethyl chalcone itself. researchgate.net Research has successfully isolated other complex chalcones, such as a "β-Hydroxy chalcone" derivative from an unspecified natural source with anti-HIV properties, but this refers to a more complex molecule, not the specific subject compound. frontiersin.org
The table below reflects the current state of knowledge regarding the natural occurrence of this specific compound.
Table 1: Documented Natural Sources of ß-Hydroxymethyl Chalcone
| Source Organism | Family | Plant Part | Reference |
| Not reported in scientific literature | N/A | N/A | N/A |
This table indicates that to date, there are no published findings on the isolation of ß-Hydroxymethyl chalcone from a natural source.
Elucidation of Biosynthetic Routes to ß-Hydroxymethyl Chalcone in Biological Systems
Given that ß-Hydroxymethyl chalcone is not recognized as a naturally occurring compound, no specific biosynthetic pathway has been elucidated for its formation in biological systems. However, the biosynthesis of the fundamental chalcone backbone is a well-understood process in plants, serving as the entry point for the entire flavonoid metabolic network. mdpi.commdpi.com
The synthesis of the chalcone core structure is a key step in the broader phenylpropanoid pathway. mdpi.com It begins with the amino acid L-phenylalanine, which is converted into p-coumaroyl-CoA. The central reaction is catalyzed by the enzyme Chalcone Synthase (CHS) , a type III polyketide synthase. nih.gov CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 structure of naringenin (B18129) chalcone, the precursor to most flavonoids. mdpi.com
The established biosynthetic pathway leads to the formation of the basic chalcone scaffold. Subsequent modifications, which are common in nature, typically involve enzymes like hydroxylases, methyltransferases, and prenyltransferases that act upon the aromatic rings. mdpi.com The specific enzymatic step required to introduce a hydroxymethyl group at the ß-position of the propenone linker is not a known or described part of the natural flavonoid biosynthesis pathway in plants. mdpi.com This type of substitution is a feature achieved through targeted chemical synthesis. mdpi.com
The general pathway to the chalcone core is summarized below.
Table 2: General Biosynthetic Pathway for the Chalcone Scaffold
| Step | Precursor(s) | Key Enzyme | Product |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| 2 | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |
| 3 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |
| 4 | 1x p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone (a tetrahydroxychalcone) |
Challenges and Future Perspectives in ß Hydroxymethyl Chalcone Research
Advancements in Synthetic Methodologies for Complex ß-Hydroxymethyl Chalcone (B49325) Structures
The synthesis of the basic chalcone scaffold is often achieved through the Claisen-Schmidt condensation, which involves the reaction of a benzaldehyde (B42025) and an acetophenone (B1666503) derivative in the presence of an acid or base catalyst. mdpi.comresearchgate.netresearchgate.net While effective for simple chalcones, the synthesis of more complex structures, such as poly-substituted or sterically hindered ß-Hydroxymethyl chalcone derivatives, presents significant challenges, often resulting in lower yields and side products.
Future advancements are focused on developing more efficient, selective, and environmentally friendly synthetic routes. These include:
Modern Catalysis: The use of novel catalysts, such as solid acid catalysts, molecular sieves, and metal complexes (e.g., palladium), is being explored to improve reaction rates and yields. mdpi.comjchr.org Microwave-assisted and solvent-free methods are also gaining traction as "green" alternatives that can expedite the synthesis process. researchgate.netjchr.org
Coupling Reactions: Advanced coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions offer powerful alternatives to the classical condensation method. mdpi.comekb.eg These techniques provide greater flexibility in introducing a wide variety of substituents onto the aromatic rings, enabling the creation of complex and diverse ß-Hydroxymethyl chalcone libraries.
Flow Chemistry: Continuous-flow reaction systems are emerging as a promising technology. mdpi.com They offer precise control over reaction parameters like temperature and time, leading to higher reproducibility, scalability, and safety, which are crucial for the large-scale production of drug candidates.
These evolving methodologies are critical for overcoming the limitations of traditional synthesis and enabling the construction of intricate ß-Hydroxymethyl chalcone structures necessary for detailed structure-activity relationship (SAR) studies.
Comprehensive Exploration of Novel Molecular Targets for ß-Hydroxymethyl Chalcone and Its Derivatives
A significant challenge in chalcone research is their potential for a promiscuous target profile, which can be attributed to the electrophilic nature of the α,β-unsaturated carbonyl system. mdpi.com Identifying specific molecular targets is paramount for developing selective therapeutic agents. While research has identified several targets for chalcones in general, including tubulin, protein tyrosine kinases, and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), specific targets for ß-Hydroxymethyl chalcone are less explored. nih.govfrontiersin.org
Recent research has begun to shed light on specific interactions:
Histone Deacetylases (HDACs): Computational and biological studies have identified a ß-hydroxymethyl chalcone as a selective inhibitor of HDAC2 over other isoforms like HDAC1 and HDAC3. nih.govmdpi.com Given that HDAC inhibitors are a promising class of anti-cancer agents, this finding opens a significant avenue for future investigation.
5α-Reductase: A ß-hydroxyl chalcone isolated from a natural source was identified as an inhibitor of 5α-reductase in a cell-based assay. nih.gov This enzyme is a key target in conditions like benign prostatic hyperplasia and androgenetic alopecia.
Future research must move beyond broad screening and employ a more target-centric approach. Techniques such as affinity chromatography, activity-based protein profiling, and computational docking studies will be instrumental in de-convoluting the complex pharmacology of ß-Hydroxymethyl chalcone. researchgate.net Identifying and validating novel molecular targets will not only elucidate its mechanism of action but also guide the rational design of more specific and effective derivatives. jchr.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in ß-Hydroxymethyl Chalcone Studies
The "omics" revolution provides powerful tools to understand the systems-level biological effects of drug candidates. The integration of genomics, proteomics, and metabolomics into ß-Hydroxymethyl chalcone research holds immense potential but remains a largely untapped area.
Genomics and Transcriptomics: These technologies can be used to identify genes and pathways modulated by ß-Hydroxymethyl chalcone treatment. For instance, transcriptome analysis of cancer cells treated with a specific analogue could reveal upregulation of apoptosis-related genes or downregulation of cell proliferation pathways. mdpi.com This approach can help identify novel targets and biomarkers of drug response. In the context of natural product biosynthesis, genomics and transcriptomics are used to identify key enzymes like chalcone synthase (CHS) involved in the production of chalcones in plants. nih.govfrontiersin.org
Proteomics: Proteomic profiling can identify changes in protein expression and post-translational modifications following treatment with ß-Hydroxymethyl chalcone. frontiersin.org This can provide direct insights into the compound's mechanism of action. For example, tandem mass tag (TMT) based proteomics could reveal alterations in transporter proteins or signaling cascades affected by the compound. nih.gov
Metabolomics: This technology analyzes the global metabolic profile of a cell or organism. It can be used to understand how ß-Hydroxymethyl chalcone affects cellular metabolism and to identify metabolic biomarkers of its efficacy. mdpi.com
The integration of these multi-omics datasets, often referred to as systems biology, can provide a comprehensive understanding of the pharmacological effects of ß-Hydroxymethyl chalcone, moving beyond a single-target perspective to a more holistic network-based view. windows.net This will be crucial for predicting both therapeutic effects and potential off-target toxicities.
Strategic Development of ß-Hydroxymethyl Chalcone Analogues with Improved Potency and Selectivity
The development of analogues with enhanced therapeutic properties is a cornerstone of medicinal chemistry. For ß-Hydroxymethyl chalcone, the goal is to improve potency against its intended target (e.g., HDAC2) while minimizing off-target effects to create a wider therapeutic window. mdpi.com
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ß-Hydroxymethyl chalcone scaffold is essential. This involves altering the substituents on both aromatic rings to probe the effects of their electronic and steric properties on biological activity. jchr.orgnih.gov For example, SAR studies have shown that hydrophobic substitutions or electron-withdrawing groups can enhance the antimicrobial potency of some chalcones. jchr.org
Computer-Aided Drug Design (CADD): Ligand- and structure-based CADD approaches are invaluable for rational drug design. mdpi.com Molecular docking can be used to predict the binding orientation of ß-Hydroxymethyl chalcone analogues within the active site of a target protein, such as HDAC2, guiding the design of new derivatives with improved binding affinity. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be built to prioritize compounds for synthesis and testing. mdpi.com
Molecular Hybridization: This strategy involves combining the ß-Hydroxymethyl chalcone scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. researchgate.netjchr.org This approach has been successfully used to develop chalcone hybrids with potent antimalarial and antimicrobial properties. mdpi.com
Through these iterative cycles of design, synthesis, and biological evaluation, it is possible to strategically develop next-generation ß-Hydroxymethyl chalcone analogues with optimized potency, selectivity, and pharmacokinetic profiles. mdpi.com
Pre-Translational Research Opportunities for ß-Hydroxymethyl Chalcone in Disease Models
Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. nih.gov For ß-Hydroxymethyl chalcone, pre-translational research is a critical next step to validate its therapeutic potential in relevant disease models before any consideration for human trials.
Opportunities for pre-translational research include:
Oncology Models: Given the identification of HDAC2 as a potential target, evaluating ß-Hydroxymethyl chalcone and its optimized analogues in various cancer models is a high priority. nih.gov This includes using in vitro 3D cell cultures (spheroids/organoids) and in vivo xenograft or patient-derived xenograft (PDX) mouse models of cancers where HDAC2 is known to be a driver of the disease.
Inflammatory Disease Models: Many chalcones exhibit anti-inflammatory properties, partly through pathways like Keap1/Nrf2. mdpi.com The potential of ß-Hydroxymethyl chalcone could be explored in animal models of chronic inflammatory diseases such as inflammatory bowel disease or rheumatoid arthritis.
Neurodegenerative Disease Models: The activation of the Nrf2 pathway is also a potential therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.com Investigating whether ß-Hydroxymethyl chalcone can activate this protective pathway and ameliorate pathology in relevant cellular and animal models of neurodegeneration is a promising future direction.
Careful design of these preclinical studies, using appropriate animal models that mimic human disease and assessing relevant biomarkers, is essential to generate robust data that can support the potential transition of promising ß-Hydroxymethyl chalcone derivatives from the laboratory to the clinic. nih.gov
Q & A
Q. What are the key methodologies for synthesizing ß-Hydroxymethyl chalcone derivatives, and how do reaction conditions influence yield?
Synthesis typically employs Claisen-Schmidt condensation, involving a ketone (e.g., acetophenone derivatives) and an aldehyde under basic conditions. Sodium hydroxide in ethanol or methanol is commonly used, with variations in solvent polarity and catalyst concentration affecting reaction kinetics and purity. For example, NaOH in ethanol under reflux yields 60–85% purity, while microwave-assisted synthesis reduces reaction time by 50% . Optimization requires monitoring via TLC and adjusting stoichiometry to minimize side products like dihydrochalcones.
Q. Which analytical techniques are essential for structural confirmation of ß-Hydroxymethyl chalcone derivatives?
A combination of spectroscopic methods is critical:
- ¹H/¹³C NMR : Identifies aromatic proton environments (δ 6.5–8.5 ppm) and α,β-unsaturated carbonyl groups (δ 7.5–8.2 ppm for α-H) .
- IR Spectroscopy : Confirms carbonyl stretching (ν ~1650 cm⁻¹) and hydroxyl groups (ν ~3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Cross-referencing with SciFinder or Reaxys® ensures alignment with published spectral data .
Q. How are initial biological activities of ß-Hydroxymethyl chalcone derivatives screened in vitro?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antioxidant Evaluation : DPPH radical scavenging and FRAP assays . Biological replicates (n ≥ 3) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory .
Q. What are the critical parameters for designing a chalcone-based drug discovery project?
Key considerations include:
- Bioisosteric Replacement : Swapping hydroxyl/methoxy groups to enhance solubility or target affinity .
- SAR Development : Systematic substitution on aromatic rings to map activity trends (e.g., electron-withdrawing groups boosting anticancer activity) .
- Physicochemical Properties : LogP (2–5 for optimal permeability) and topological polar surface area (TPSA < 140 Ų) .
Q. How can researchers address solubility challenges in ß-Hydroxymethyl chalcone derivatives during in vitro testing?
Strategies include:
- Co-solvent Systems : DMSO (≤1% v/v) with aqueous buffers .
- Prodrug Design : Esterification of hydroxyl groups to improve lipophilicity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles . Solubility must be validated via HPLC-UV quantification .
Advanced Research Questions
Q. How do QSAR models enhance the design of ß-Hydroxymethyl chalcone derivatives with antitubercular activity?
Rigorous QSAR workflows involve:
- Descriptor Selection : 3D molecular descriptors (e.g., WHIM, GETAWAY) correlated with anti-TB activity (MIC ≤ 10 µg/mL) .
- Model Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.7) .
- Virtual Screening : Prioritizing derivatives with predicted IC₅₀ < 1 µM against Mtb enoyl-ACP reductase .
Q. What molecular docking strategies resolve target ambiguity for ß-Hydroxymethyl chalcone derivatives in cancer research?
Advanced approaches include:
- Ensemble Docking : Screening against multiple conformations of EGFR or tubulin to identify high-affinity poses (ΔG ≤ -9 kcal/mol) .
- Binding Free Energy Calculations : MM/GBSA analysis to rank derivatives .
- Covalent Docking : For Michael acceptors targeting cysteine residues in kinases . Cross-validation with SPR or ITC binding assays is critical .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for ß-Hydroxymethyl chalcone analogs?
Mitigation strategies involve:
Q. What experimental designs validate the multi-target effects of ß-Hydroxymethyl chalcone derivatives in neurodegenerative models?
Integrated workflows include:
Q. How can cross-disciplinary approaches (e.g., cheminformatics and synthetic biology) expand applications of ß-Hydroxymethyl chalcone derivatives?
Emerging strategies include:
- CRISPR-Cas9 Screens : Identifying chalcone-sensitive genes in disease models .
- Biosynthetic Pathway Engineering : Heterologous expression of chalcone synthase in E. coli for scalable production .
- AI-Driven Synthesis : Generative models (e.g., REINVENT) proposing novel derivatives with dual antiviral/anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
